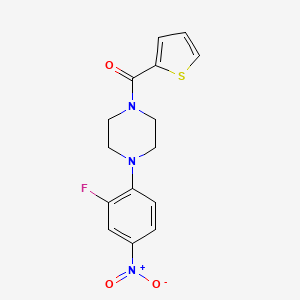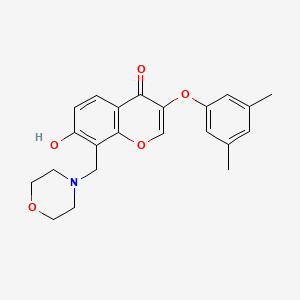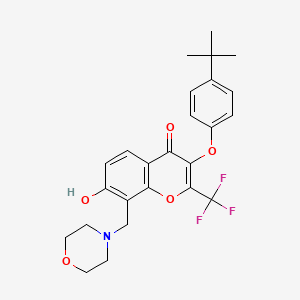![molecular formula C15H19FN2O2 B5912871 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5912871.png)
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone, also known as FPPE, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Mecanismo De Acción
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone's mechanism of action is not fully understood. However, it is believed to interact with various molecular targets in the body, including enzymes, receptors, and ion channels. This interaction leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been found to regulate neurotransmitters and improve cognitive function. Additionally, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is its low toxicity profile, making it a safe compound for use in lab experiments. Additionally, its high purity and stability make it easy to handle and store. However, one of the main limitations of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone research. One potential area of research is in the development of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone's mechanism of action and its potential applications in other diseases. Finally, the development of new synthesis methods for 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone could improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is a promising compound with potential applications in the fields of medicine and pharmacology. Its low toxicity profile, high purity, and stability make it a safe and easy-to-handle compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone involves the reaction of 3-fluoro-4-(4-propionyl-1-piperazinyl)aniline with ethanone in the presence of a catalyst. This method has been optimized to produce high yields of pure 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone.
Aplicaciones Científicas De Investigación
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to improve cognitive function and reduce oxidative stress. Additionally, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been found to have antidepressant effects by regulating neurotransmitters in the brain.
Propiedades
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-3-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQAWLNZGJBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)




![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)



![1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5912841.png)

![3-(4-tert-butylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912873.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)
